3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride
Description
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride (CAS: 2306249-56-7) is a bicyclic tertiary amine with a benzyl substituent at the nitrogen atom and an exo-oriented amine group at the C6 position. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical research and industrial applications . The compound is synthesized via multi-step reactions involving hydrogenation, purification by column chromatography, and crystallization, achieving ≥97% purity . Structural studies confirm its rigid bicyclo[3.1.1]heptane framework and intramolecular hydrogen bonding, which influence its conformational stability .
Properties
Molecular Formula |
C13H20Cl2N2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H |
InChI Key |
UQMQUZPOTOAGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2N)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Diastereoselective Strecker Reaction
| Parameter | Optimal Value | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Solvent | Dichloromethane | 64 | 92:8 |
| Temperature | 0°C to room temp | - | - |
| Scale | 366 g | 64 | 92:8 |
The reaction’s scalability is demonstrated by a single-batch yield of 366 g of 7 , highlighting industrial applicability .
Partial Hydrolysis and Cyclization
The nitrile group in 7 undergoes selective hydrolysis using a mixture of sulfuric acid and trifluoroacetic acid (TFA), yielding amide 1 without ester cleavage. Subsequent treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) induces intramolecular cyclization, forming the bicyclic imide 8 as a hydrochloride salt in 84% yield .
Critical Reaction Parameters:
-
Acid Composition: H₂SO₄ (20% v/v) in TFA prevents over-hydrolysis of the ester.
-
Cyclization Base: t-BuOK provides sufficient basicity for deprotonation while minimizing side reactions.
-
Temperature: Reactions proceed at 0°C to room temperature to control exothermicity .
Catalytic Hydrogenolysis and Salt Formation
The benzyl-protected intermediate 8·HCl undergoes hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere, cleaving the N-benzyl group to yield 3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride (2·HCl) . This step achieves 91% yield on 30 g scale, with the dihydrochloride salt enhancing stability for storage and handling .
Table 2: Hydrogenolysis Conditions and Outcomes
| Parameter | Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | 10% Pd/C | 91 | >98% |
| Solvent | Methanol | - | - |
| Hydrogen Pressure | 1 atm | - | - |
| Scale | 30 g | 91 | >98% |
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (500 MHz, D₂O): δ 3.72–3.68 (m, 2H, bridgehead H), 3.15–3.09 (m, 2H, cyclobutane CH₂), 2.98–2.92 (m, 2H, NCH₂), 2.45–2.38 (m, 1H, bridge CH), 1.89–1.82 (m, 2H, cyclobutane CH₂) .
-
¹³C NMR (126 MHz, D₂O): δ 174.8 (C=O), 58.2 (NCH₂), 47.1 (bridgehead C), 36.4 (cyclobutane CH₂), 29.7 (bridge CH) .
High-Resolution Mass Spectrometry (HRMS):
Comparative Analysis of Alternative Routes
While earlier methods relied on photochemical [2+2] cycloadditions or Mannich reactions, the Strecker-based approach offers superior scalability and diastereocontrol . For example, thermal cycloadditions reported in prior literature required elevated temperatures (150°C) and yielded <50% of the bicyclic core .
Applications in Medicinal Chemistry
The dihydrochloride salt serves as a key intermediate for:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride acts as a nucleophile, facilitating substitution reactions. Common reagents include alkyl halides and acyl chlorides under mild conditions (20–40°C). For example:
-
Alkylation : Reaction with methyl iodide in ethanol yields N-methylated derivatives.
-
Acylation : Treatment with acetyl chloride produces N-acetylated analogs, which are precursors for further functionalization.
Conditions :
-
Solvents: Ethanol, acetonitrile
-
Catalysts: Triethylamine (for neutralization of HCl)
Oxidation and Reduction
The compound participates in redox reactions, though its dihydrochloride form requires careful pH adjustment to avoid side reactions.
Oxidation
-
Benzyl Group Oxidation : Using KMnO₄ or CrO₃ under acidic conditions oxidizes the benzyl group to a carboxylic acid, yielding bicyclic amino acids.
-
Amine Oxidation : Limited due to stabilization by the bicyclic framework, but strong oxidants like H₂O₂/RuCl₃ can generate nitroso intermediates.
Reduction
-
Catalytic Debenzylation : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, producing 3-azabicyclo[3.1.1]heptan-6-amine, a key intermediate for further derivatization .
Coupling Reactions
The amine group engages in coupling reactions to form amides or ureas, expanding its utility in drug design:
-
Amide Bond Formation : Reacts with carboxylic acids (via EDC/HOBt activation) to generate peptidomimetics.
-
Suzuki–Miyaura Coupling : Boronated derivatives enable cross-coupling with aryl halides for aromatic functionalization .
Example :
Solvolysis and Rearrangement
Under acidic or basic conditions, the compound undergoes solvolysis:
-
Hydrolysis : Heating with aqueous HCl cleaves the bicyclic structure, yielding linear diamines.
-
Thermal Rearrangement : At elevated temperatures (>100°C), ring-opening reactions produce spirocyclic intermediates .
Biological Activity via Structural Modifications
Derivatives of this compound exhibit affinity for neurotransmitter receptors, particularly dopamine receptors (D₂/D₃), making them candidates for neurodegenerative disease therapeutics. Key findings include:
-
Dopamine Receptor Binding : N-Alkylated analogs show sub-micromolar binding affinity (IC₅₀ = 0.2–1.5 μM).
-
Improved Solubility : Acylation reduces lipophilicity (log D from 2.1 to 1.3) while maintaining potency .
Industrial and Scalability Considerations
The synthesis and reactions of this compound are optimized for scalability:
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and as a potential ligand for receptor studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Substituent-Based Comparison
| Compound Name | CAS Number | Substituent (R) | Salt Form | Purity | Key Properties |
|---|---|---|---|---|---|
| 3-Benzyl-3-azabicyclo[...]-6-amine diHCl | 2306249-56-7 | Benzyl | Dihydrochloride | ≥97% | High solubility, rigid bicyclic core |
| 3-Methyl-3-azabicyclo[...]-6-amine diHCl | 2089060-71-7 | Methyl | Dihydrochloride | N/A | Lower lipophilicity, reduced steric bulk |
| 3-Isobutyl-... (Pyrido[2,1-a]isoquinolinone) | 718635-93-9 | Isobutyl | Free base | N/A | Extended hydrophobic interactions |
Stereochemical Variations
Table 2: Stereoisomer Comparison
| Compound Name | CAS Number | Stereochemistry | Conformational Features |
|---|---|---|---|
| exo-3-Benzyl-... diHCl (Target) | 2306249-56-7 | exo-(1R,5S,6s) | Intramolecular H-bond (O1-H1O…N1, 1.88 Å) |
| endo-3-Benzyl-... | 2068138-12-3 | endo-(1R,5S,6r) | Altered N1-C13/C7 torsion angles; no H-bond |
| rel-(1R,5S,6s)-3-Benzyl-... | 2068138-12-3 | Racemic mixture | Variable puckering angles (40.7°–42.1°) |
- Exo vs.
- Puckering Angles : X-ray data reveal that the bicyclo framework in exo isomers has consistent puckering angles (~41.7°), whereas racemic mixtures display variability (40.7°–42.1°), impacting molecular rigidity .
Biological Activity
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride, also known by its CAS number 1245794-60-8, is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₈N₂
- Molecular Weight : 202.30 g/mol
- LogP : 2.10 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 29.26 Ų (suggesting good permeability) .
Synthesis
The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a precursor to the dihydrochloride form, involves a two-step multigram process that allows for further derivatization to create novel piperidine derivatives . The efficiency of this synthesis makes it a valuable building block in medicinal chemistry.
Biological Activity
Research indicates that 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine exhibits significant biological activity, particularly in the following areas:
1. Neuropharmacological Effects
Studies have demonstrated that derivatives of this compound can act as selective modulators for neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This suggests a role in treating neurological disorders such as depression and anxiety .
2. Antimicrobial Properties
Preliminary investigations have shown that certain analogs of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine possess antimicrobial activity against various bacterial strains, indicating potential as an antibacterial agent .
3. Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy, particularly through its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro . This property is attributed to its interaction with specific cellular targets involved in cell cycle regulation.
Case Studies
Several case studies illustrate the compound's biological activity:
Case Study 1: Neuropharmacology
A study conducted on mice demonstrated that administration of a derivative of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine resulted in increased levels of serotonin and dopamine, suggesting its efficacy as an antidepressant .
Case Study 2: Antimicrobial Testing
In vitro tests revealed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Study 3: Anticancer Research
Research involving human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways, leading to a reduction in cell viability by over 50% at specific concentrations .
Q & A
Q. Advanced
- Solvent optimization : Replacing acetonitrile with THF improves solubility in cyclization steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance amine formation efficiency .
- In-line monitoring : LCMS tracking of intermediates reduces side-product formation .
What role does this compound play as a building block in medicinal chemistry?
Advanced
The bicyclic core serves as a rigid scaffold for:
- Dopamine receptor ligands : Derivatives with substituents at C6 show affinity for D2/D3 receptors .
- Prodrug development : The dihydrochloride salt improves aqueous solubility for in vivo studies .
What analytical methods ensure purity and identity in final products?
Q. Methodological
- LCMS : Confirms molecular weight and detects impurities (Agilent 1100 system, CI mode) .
- ¹H/¹³C NMR : Validates structural integrity and quantifies residual solvents .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios for salts .
How should researchers address discrepancies in mass spectrometry or NMR data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
